4-Fluorophenmetrazine

説明

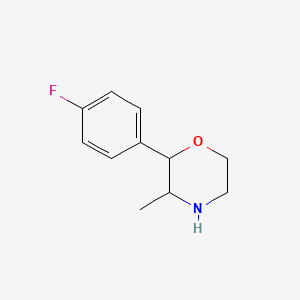

4-Fluorophenmetrazine (4-FPM), chemically designated as 2-(4-fluorophenyl)-3-methylmorpholine hydrochloride (CAS: 1097796-73-0), is a synthetic analog of phenmetrazine, a stimulant initially developed for obesity treatment . Structurally, 4-FPM features a fluorine atom substituted at the para position of the phenyl ring and a methyl group on the morpholine ring. This modification alters its pharmacological profile compared to the parent compound, particularly in its interaction with monoamine transporters (DAT, NET, SERT). Emerging as a new psychoactive substance (NPS), 4-FPM has been linked to stimulant and entactogen-like effects, though its clinical applications remain unexplored due to its primary circulation in unregulated markets .

特性

CAS番号 |

1097796-73-0 |

|---|---|

分子式 |

C11H14FNO |

分子量 |

195.23 g/mol |

IUPAC名 |

2-(4-fluorophenyl)-3-methylmorpholine |

InChI |

InChI=1S/C11H14FNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3 |

InChIキー |

CLXPYTBRAZHUFD-UHFFFAOYSA-N |

正規SMILES |

CC1C(OCCN1)C2=CC=C(C=C2)F |

製品の起源 |

United States |

準備方法

The synthesis of 4-Fluorophenmetrazine involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoroamphetamine, which undergoes cyclization with ethylene oxide to yield this compound .

化学反応の分析

4-Fluorophenmetrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

4-Fluorophenmetrazine has several applications in scientific research:

作用機序

4-Fluorophenmetrazine exerts its effects primarily by interacting with monoamine transporters. It acts as a substrate-type releaser, promoting the release of neurotransmitters like dopamine, norepinephrine, and serotonin. This leads to increased synaptic concentrations of these neurotransmitters, resulting in stimulant effects . The molecular targets involved include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

類似化合物との比較

Table 1: Pharmacological Profiles of Phenmetrazine Analogs

| Compound | Substituent | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Selectivity Profile |

|---|---|---|---|---|---|

| Phenmetrazine | None | 120 | 90 | >10,000 | DAT/NET-selective |

| 4-FPM | 4-F | ~300* | ~100* | ~1,500* | DAT/NET-preferring |

| 4-MPM | 4-CH3 | 227 | 62 | 86 | Non-selective (DAT/NET/SERT) |

| 3-MPM | 3-CH3 | 450 | 210 | 420 | Moderate SERT affinity |

*Note: 4-FPM values estimated from relative potency trends in literature .

Key Findings:

Impact of Fluorine vs. Methyl Substituents: Fluorine substitution (4-FPM) enhances SERT affinity compared to phenmetrazine but remains less potent than methyl-substituted analogs (e.g., 4-MPM) . Methyl groups (4-MPM) drastically increase SERT activity, making 4-MPM a non-selective monoamine releaser akin to MDMA (EC50 SERT = 86 nM) .

Positional Isomerism :

- Para-substituted analogs (4-FPM, 4-MPM) exhibit higher SERT activity than meta- or ortho-substituted isomers. For example, 4-MPM’s SERT EC50 is 5-fold lower than 3-MPM’s .

Mechanistic Differentiation: 4-FPM primarily acts as a DAT/NET-preferring releaser, similar to amphetamine, but with modest SERT engagement. In contrast, 4-MPM’s non-selectivity mirrors MDMA, which is associated with entactogenic effects .

Comparison with Non-Phenmetrazine Stimulants

- MDMA: 4-MPM shares MDMA’s non-selective monoamine release profile but with higher DAT/NET potency (MDMA SERT EC50 = ~200 nM vs. 4-MPM SERT EC50 = 86 nM) .

- Methylone: A synthetic cathinone with similar non-selectivity to 4-MPM but lower overall potency (e.g., Methylone DAT EC50 = ~1,000 nM) .

- Amphetamine : Lacks significant SERT activity (EC50 >10,000 nM), highlighting 4-FPM’s partial serotonergic engagement .

Clinical and Regulatory Implications

While phenmetrazine derivatives like phendimetrazine have been investigated for cocaine dependence , 4-FPM and its analogs lack clinical validation and are primarily associated with NPS-related risks. Regulatory challenges persist due to rapid structural modifications in illicit markets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。